3-Piperidinobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

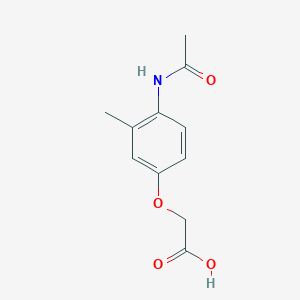

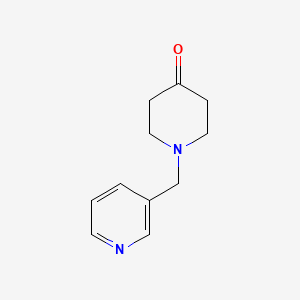

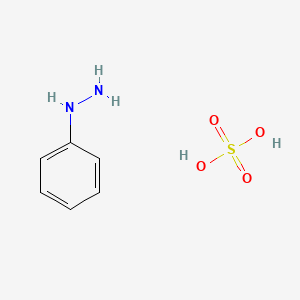

3-Piperidinobenzaldehyde is a heterocyclic aromatic compound that contains a piperidine ring and a benzaldehyde group . It is also known as N-Benzylpiperidin-3-aldehyde and is usually prepared from 3-Piperidinone. This compound is used in various research and industrial applications, including the production of pharmaceuticals, pesticides, and more.

Molecular Structure Analysis

The molecular structure of 3-Piperidinobenzaldehyde is represented by the linear formula C12H15NO . The InChI code is 1S/C12H15NO/c14-10-11-5-4-6-12(9-11)13-7-2-1-3-8-13/h4-6,9-10H,1-3,7-8H2 . The molecular weight is 189.26 .Physical And Chemical Properties Analysis

3-Piperidinobenzaldehyde has a molecular weight of 189.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Alzheimer's Disease Treatment : Derivatives of 3-piperidine carbaldehyde oxime have shown potential in treating Alzheimer's disease, senile dementia, and memory disorders in the aged (Morrison & Rutström, 2002).

Pharmaceutical Synthesis : 3-Piperidinobenzaldehyde is used in the synthesis of 1,4-dihydropyridine derivatives, which are important in the pharmaceutical industry as calcium channel blockers (Perozo-Rondón et al., 2006).

Antimicrobial Activity : Certain aminobenzylated Mannich bases synthesized from 3-bromobenzaldehyde and piperidine have been studied for their antimicrobial properties (Nimavat et al., 2004).

Organic Synthesis Catalyst : 2-Piperidino-1,1,2-triphenylethanol, a compound related to 3-Piperidinobenzaldehyde, has been used as a catalyst for the enantioselective arylation of aldehydes (Fontes et al., 2004).

Antiradical Activity : Some derivatives synthesized from 3-Piperidinobenzaldehyde have shown significant antiradical activity, which is valuable in the development of antioxidant compounds (Tirzite et al., 2002).

Enantioselective Synthesis : 3-Piperidinobenzaldehyde derivatives have been used in enantioselective synthesis, a crucial process in the creation of chiral drugs (Perdicchia et al., 2015).

Fragrance and Pharmaceutical Synthesis : 3-Piperidinobenzaldehyde has been used in the synthesis of heliotropine, a compound widely used in fragrance and pharmaceutical preparations (Borzatta et al., 2009).

Functionalized Piperidines Synthesis : The compound has also been employed in the synthesis of functionalized piperidines, which have pharmaceutical relevance (Hazeri et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

3-Piperidinobenzaldehyde is a derivative of piperidine . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . One such compound is Biperiden, a muscarinic receptor antagonist . Therefore, it’s plausible that 3-Piperidinobenzaldehyde may also interact with muscarinic receptors, although specific studies on this compound are needed to confirm this.

Mode of Action

The mode of action of piperidine derivatives like Biperiden involves competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, which then restores the balance

Biochemical Pathways

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

It’s known that the compound should be stored in a refrigerated environment , suggesting that temperature could affect its stability and, potentially, its bioavailability.

Result of Action

Given its potential interaction with muscarinic receptors, it may have effects similar to other muscarinic antagonists, such as reducing the symptoms of parkinsonism and controlling extrapyramidal side effects of neuroleptic drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of chemical compounds. For 3-Piperidinobenzaldehyde, one known factor is temperature, as the compound should be stored in a refrigerated environment . Other environmental factors, such as pH and presence of other chemicals, could also potentially influence its action, but specific studies on this compound are needed to confirm this.

properties

IUPAC Name |

3-piperidin-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-10-11-5-4-6-12(9-11)13-7-2-1-3-8-13/h4-6,9-10H,1-3,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXQUTSXXILOMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428184 |

Source

|

| Record name | 3-piperidinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperidinobenzaldehyde | |

CAS RN |

669050-72-0 |

Source

|

| Record name | 3-piperidinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-[2-[4-(cyclohexanecarbonylamino)benzoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1368160.png)

![(6Ar,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1368173.png)

![(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid](/img/structure/B1368175.png)

![6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1368180.png)

![Ethyl (R)-[(1-Phenylethyl)amino]acetate](/img/structure/B1368183.png)

![[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B1368184.png)